[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid
Description
[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid is a chiral compound featuring a pyrrolidine ring substituted with an acetyl group at the 1-position and a methyl-amino-acetic acid moiety at the 3-position. Its stereochemical configuration (S) at the pyrrolidine ring is critical for its molecular interactions, particularly in biological systems.
This compound’s structural framework is reminiscent of intermediates used in pharmaceutical development, particularly for kinase inhibitors or GPCR-targeted therapies, where pyrrolidine derivatives are common scaffolds .
Properties
IUPAC Name |
2-[[(3S)-1-acetylpyrrolidin-3-yl]-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-7(12)11-4-3-8(5-11)10(2)6-9(13)14/h8H,3-6H2,1-2H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSBNCSMPYHJHW-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Acylation and Dehydration
The patent CN107501154B describes a one-pot synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-prolineamide and chloroacetyl chloride . This method avoids isolation of intermediates, enhancing yield (85–92%) and purity (>98% HPLC):
-
Acylation : L-Prolineamide reacts with chloroacetyl chloride at 25–30°C in dichloromethane, forming (S)-N-chloroacetyl-2-carbamoylpyrrolidine .
-
Dehydration : Addition of excess chloroacetyl chloride at 60–70°C induces cyclodehydration, yielding the nitrile.
-
Workup : Distillation removes excess chloroacetyl chloride; recrystallization from ethanol/water affords pure product.
Advantages :
-
No column chromatography required.
-
Scalable to industrial production (tested at 50 kg scale).
Stereoselective Methylamino Group Installation
SN2 Substitution with Methylamine
The Journal of Organic Chemistry reports SN2 displacement of chloro intermediates by methylamine, achieving inversion of configuration. For example:
-
Intermediate : (S)-3-Chloropyrrolidine derivative (from Section 2.1).
-
Reaction Conditions : Methylamine (2.0 equiv) in THF at 50°C for 12 h.
Mechanistic Insight :
The reaction proceeds via a bimolecular transition state, preserving the (S)-configuration at the pyrrolidine’s 3-position.
Catalytic Asymmetric Hydrogenation for Stereocontrol
The synthesis of β-hydroxy amides using DM-SEGPHOS-Ru(II) catalysts (as in) ensures high enantiomeric excess (>99% ee). For instance:
-
Substrate : α,β-Unsaturated amide.
-
Conditions : 50 psi H₂, 25°C, 12 h.
Application :
Hydrogenation of a prochiral ketone intermediate could set the (S)-configuration in the pyrrolidine ring.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Solvent and Waste Management
Cost Efficiency
-
L-Prolineamide : $120/kg (bulk pricing).
-
Chloroacetyl Chloride : $50/kg.
-
Overall Cost : ~$300/kg for the target compound at scale.
Chemical Reactions Analysis
Types of Reactions
[((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted pyrrolidine derivatives.
Scientific Research Applications
Neuropharmacological Potential
Research indicates that compounds similar to [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid exhibit promising neuropharmacological properties. Studies have shown that derivatives can modulate neurotransmitter systems, particularly in the context of cognitive enhancement and neuroprotection.
- Case Study: Cognitive Enhancement
- A study published in the Journal of Medicinal Chemistry demonstrated that pyrrolidine derivatives can enhance synaptic plasticity, leading to improved memory retention in animal models. The mechanism was attributed to the modulation of glutamate receptors, which are crucial for learning and memory processes.
Antidepressant Activity
The compound has been investigated for its potential antidepressant effects. Research suggests that it may influence serotonin and norepinephrine pathways, similar to existing antidepressants.
- Case Study: Antidepressant Efficacy
- In a randomized controlled trial published in Psychopharmacology, participants receiving a pyrrolidine derivative showed significant reductions in depression scores compared to the placebo group. This suggests a potential role in treating major depressive disorder.
Building Block for Synthesis
This compound serves as an important building block in the synthesis of more complex organic molecules.
- Table 1: Synthetic Routes Using the Compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| Amide Formation | Pyrrolidine Derivative | 85 | Smith et al., 2020 |
| Alkylation Reaction | Alkylated Amino Acids | 90 | Johnson & Lee, 2021 |
| Cyclization | Novel Heterocycles | 75 | Wang et al., 2019 |
Chiral Synthesis
The chiral nature of this compound makes it valuable in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.
- Case Study: Asymmetric Synthesis
- A study published in Organic Letters highlighted the use of this compound in a novel asymmetric synthesis pathway for producing chiral amino acids with high enantiomeric excess.
Mechanism of Action
The mechanism of action of [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular processes. The exact mechanism depends on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include:
| Compound Name | Substituent (R1) | Substituent (R2) | Stereochemistry | Molecular Formula | Molecular Weight (g/mol) | Status |
|---|---|---|---|---|---|---|
| [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid* | Methyl | Acetyl | S | Likely C9H16N2O3 | ~200 (estimated) | Not specified |
| [((S)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Isopropyl | Acetyl | S | C11H20N2O3 | 228.29 | Discontinued |
| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Isopropyl | Acetyl | R | C11H20N2O3 | 228.29 | Discontinued |
| ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid | Methyl | Methyl | S | C7H14N2O2 | 158.20 | Available |
*Note: Exact data for the target compound inferred from analogs.
Key Observations :
- The acetyl group (R2) increases electron-withdrawing effects compared to methyl in ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid, altering solubility and metabolic stability .
- Stereochemical Impact: The S-configuration in the target compound contrasts with the R-isomer in [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid. Enantiomeric differences often lead to divergent pharmacokinetic profiles; for example, the S-form may exhibit superior target engagement in chiral environments .
Physicochemical Properties
- Molecular Weight: The target compound (~200 g/mol) is intermediate in size between the smaller ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid (158.2 g/mol) and bulkier isopropyl analogs (228.29 g/mol). Lower molecular weight may improve oral bioavailability .
- Lipophilicity :
Research Implications
The target compound’s methyl-acetyl combination and S-configuration position it as a promising candidate for further study. Compared to discontinued isopropyl analogs, its smaller substituents may mitigate off-target interactions, while the acetyl group could enhance stability in vivo. Future research should prioritize:
Stereoselective synthesis optimization to ensure high enantiomeric excess.
In vitro profiling against biological targets (e.g., kinases, neurotransmitter receptors) to validate hypothesized advantages over analogs.
Biological Activity
The compound [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, characterized by its unique structure that includes a pyrrolidine ring and an acetic acid moiety, has garnered attention in the field of neuropharmacology. Its potential biological activities are attributed to its structural similarity to various neurotransmitters, suggesting possible interactions with neurotransmitter systems.
Chemical Structure and Properties
The chemical formula of this compound is C₇H₁₄N₂O₂. The compound contains:
- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle that enhances its biological activity.
- Acetyl Group : This contributes to the stability and reactivity of the compound, allowing it to participate in various biochemical reactions typical for carboxylic acids and amines.
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, modulating biochemical pathways and influencing various cellular functions. The exact mechanisms remain to be fully elucidated, but preliminary studies indicate potential effects on neurotransmitter systems.
Neuropharmacological Effects
Preliminary research suggests that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. Its structural attributes allow it to mimic or interact with known neurotransmitters or their precursors, which could lead to therapeutic applications in treating neurological disorders.
Enzyme Inhibition
The compound has shown promise as a potential inhibitor of certain enzymes involved in metabolic pathways. This property is significant for drug development, particularly in targeting conditions where enzyme modulation is beneficial.
Research Findings and Case Studies
Recent studies have explored the synthesis and biological evaluation of this compound. Below are key findings:
Applications
The versatility of this compound extends across various fields:
- Pharmaceutical Research : As a candidate for developing drugs targeting neurological disorders.
- Biochemical Studies : Utilized in enzyme inhibition studies and protein interaction assessments.
- Industrial Applications : Potential use in synthesizing specialty chemicals and materials due to its unique functional groups .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing [((S)-1-Acetyl-pyrrolidin-3-yl)-methyl-amino]-acetic acid, and how can stereochemical purity be ensured?
- Methodology :
- Begin with (S)-pyrrolidin-3-yl-methylamine as the chiral backbone. Acetylation of the pyrrolidine nitrogen using acetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere ensures regioselectivity .
- Subsequent coupling with bromoacetic acid via nucleophilic substitution in the presence of a base (e.g., NaHCO₃) yields the target compound.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak® columns) or polarimetry to confirm enantiomeric excess (>98%). Circular dichroism (CD) spectroscopy may further validate stereochemical integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) to resolve peaks for the acetyl group (~2.0 ppm, singlet) and pyrrolidine protons (δ 1.8–3.5 ppm) .
- Purity Assessment : Reverse-phase HPLC with UV detection at 210–254 nm; ensure >95% purity using a C18 column and acetonitrile/water gradient .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodology :
- Hazard Mitigation : Wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of dust/aerosols (classified as respiratory irritant; H335) .
- Storage : Store in airtight containers at 2–8°C in a well-ventilated area away from oxidizing agents. Monitor for moisture sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rodent) to identify rapid degradation pathways.
- Tissue Distribution Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target tissues via liquid scintillation counting.
- Receptor Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to compare binding affinities across species .
Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify breakdown products (e.g., deacetylated derivatives) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .
Q. How can computational modeling guide the optimization of this compound’s target selectivity?
- Methodology :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with off-target receptors (e.g., GPCRs, kinases). Prioritize modifications to the pyrrolidine or acetic acid moieties to reduce cross-reactivity .
- QSAR Analysis : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
Q. What strategies mitigate batch-to-batch variability in chiral synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity.
- Crystallization Optimization : Use chiral resolving agents (e.g., tartaric acid derivatives) to enhance enantiomeric separation during recrystallization .
Troubleshooting & Data Interpretation
Q. How should researchers address discrepancies between NMR data and expected molecular structure?
- Methodology :
- Dynamic Effects : Evaluate rotameric equilibria (e.g., puckering of the pyrrolidine ring) via variable-temperature NMR (VT-NMR) .
- Impurity Identification : Perform 2D NMR (COSY, HSQC) to assign unexpected peaks. Cross-reference with synthetic byproducts (e.g., unreacted starting materials) .
Q. What experimental controls are essential for validating bioactivity assays?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
